PAN endonuclease-IN-2
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Overview
Description
PAN endonuclease-IN-2, also known as compound T-31, is a PAN endonuclease inhibitor with an IC50 value of 0.15 μM. It is an antiviral agent with broad-spectrum anti-influenza activity. This compound targets the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site, thereby interfering with viral entry into host cells and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAN endonuclease-IN-2 involves multiple steps, including the formation of a chelated structure with Mn2+ cations at the active center. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound is synthesized in research laboratories using standard organic synthesis techniques and is available for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: PAN endonuclease-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Mn2+ cations, which form a chelated structure with the compound. Other reagents and conditions depend on the specific synthetic route and desired modifications .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antiviral activity. These derivatives are designed to target the influenza HA and RdRp complexes, thereby interfering with viral replication .
Scientific Research Applications
PAN endonuclease-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antiviral agent to study the inhibition of influenza virus replication. The compound’s ability to target both the influenza HA and RdRp complexes makes it a valuable tool for developing new antiviral therapies .
Mechanism of Action
PAN endonuclease-IN-2 exerts its effects by targeting the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site. The compound promotes the cleavage of the RNA strand, allowing the polymerase to begin synthesizing new RNA molecules. This mechanism interferes with viral entry into host cells and viral replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PAN endonuclease-IN-2 include other PAN endonuclease inhibitors, such as raltegravir derivatives and L-DOPA derivatives. These compounds also target the PA endonuclease active site and exhibit antiviral activity .
Uniqueness: this compound is unique due to its broad-spectrum anti-influenza activity and its ability to target both the influenza HA and RdRp complexes. This dual targeting mechanism enhances its antiviral efficacy and makes it a promising candidate for developing new antiviral therapies .
Properties
Molecular Formula |
C25H21Br2NO7 |
---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
(2,6-dibromophenyl) (3S)-2-[3-(3,4-dihydroxyphenyl)propanoyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1 |
InChI Key |
RRLAHNBMCXPLLP-SFHVURJKSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Canonical SMILES |
C1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Origin of Product |
United States |
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